molecular formula C12H12BrNO4 B2380324 methyl 4-bromo-6,7-dimethoxy-1H-indole-2-carboxylate CAS No. 887360-72-7

methyl 4-bromo-6,7-dimethoxy-1H-indole-2-carboxylate

Cat. No.: B2380324
CAS No.: 887360-72-7
M. Wt: 314.135
InChI Key: DKGRTAFJEJRVEA-UHFFFAOYSA-N
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Description

Methyl 4-bromo-6,7-dimethoxy-1H-indole-2-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

The synthesis of methyl 4-bromo-6,7-dimethoxy-1H-indole-2-carboxylate typically involves the bromination of a suitable indole precursor followed by esterification. One common method involves the reaction of 4-bromo-6,7-dimethoxyindole with methyl chloroformate under basic conditions to yield the desired ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

Methyl 4-bromo-6,7-dimethoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-bromo-6,7-dimethoxy-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-bromo-6,7-dimethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context in which the compound is used. For example, in anticancer research, it may inhibit certain kinases involved in cell proliferation .

Comparison with Similar Compounds

Methyl 4-bromo-6,7-dimethoxy-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

Properties

IUPAC Name

methyl 4-bromo-6,7-dimethoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO4/c1-16-9-5-7(13)6-4-8(12(15)18-3)14-10(6)11(9)17-2/h4-5,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGRTAFJEJRVEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C=C(NC2=C1OC)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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